Bufetolol-d9
Description
Bufetolol-d9 is a deuterated isotopologue of the beta-blocker Bufetolol, where nine hydrogen atoms are replaced with deuterium. This modification enhances its utility as an internal standard in analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS), by minimizing isotopic interference and improving quantification accuracy for non-deuterated Bufetolol in biological matrices . Its physicochemical properties, such as molecular weight (approximately 9 Da higher than Bufetolol) and solubility, align closely with the parent compound, ensuring reliable performance in comparative assays .
Properties
Molecular Formula |
C₁₈H₂₀D₉NO₄ |
|---|---|
Molecular Weight |
332.48 |
Synonyms |
1-[(1,1-Dimethylethyl)amino]-3-[2-[(tetrahydro-2-furanyl)methoxy]phenoxy]-2-propanol-d9_x000B_ |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Bufetolol-d9 belongs to a class of deuterated beta-blockers, which are structurally and functionally analogous to their non-deuterated counterparts but differ in metabolic and analytical applications. Below is a detailed comparison with related compounds:
This compound vs. Bufetolol
- Isotopic Composition: this compound contains nine deuterium atoms, while Bufetolol has none.
- Analytical Utility: this compound serves as a stable internal standard in LC-MS, whereas non-deuterated Bufetolol is the target analyte. The deuterated form’s negligible metabolic interference ensures precise calibration .
- Safety : Both compounds require strict handling protocols (e.g., avoiding inhalation/contact), but this compound’s low pharmacological activity in humans reduces acute toxicity risks .
This compound vs. Other Deuterated Beta-Blockers
Deuterated beta-blockers like Propranolol-d7 and Metoprolol-d6 share similar applications but differ in structural deuteration sites and metabolic stability:
- Propranolol-d7: Contains seven deuterium atoms on the naphthyl ring. Unlike this compound, its deuteration slows CYP450-mediated metabolism, extending half-life in pharmacokinetic studies .
- Metoprolol-d6 : Deuterated on the methyl ether group, it exhibits higher plasma stability than this compound but is less effective in minimizing matrix effects during LC-MS due to partial isotopic overlap .
Data Table: Key Properties of this compound and Comparators
| Compound | Molecular Weight (g/mol) | Deuterium Atoms | Metabolic Stability (t½) | Primary Analytical Use |
|---|---|---|---|---|
| Bufetolol | ~291.4 | 0 | 3–5 hours (human) | Target analyte in LC-MS |
| This compound | ~300.4 | 9 | >24 hours | Internal standard in LC-MS |
| Propranolol-d7 | ~273.3 | 7 | 6–8 hours | Pharmacokinetic tracer |
| Metoprolol-d6 | ~283.4 | 6 | 5–7 hours | Quantification standard |
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